molecular formula C27H35ClN2O3 B5152148 (5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride

Cat. No.: B5152148
M. Wt: 471.0 g/mol
InChI Key: IWXLJIBQPYRLHH-UHFFFAOYSA-M
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Description

The compound (5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride is a complex organic molecule with potential applications in various scientific fields. This compound features a cyclohexyl ring substituted with methyl and isopropyl groups, linked to a benzimidazolium moiety through an acetate linkage, and is present as a chloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with methyl and isopropyl groups through alkylation reactions.

    Benzimidazole Synthesis: The benzimidazole ring is synthesized by condensing o-phenylenediamine with phenoxyacetic acid under acidic conditions.

    Coupling Reaction: The cyclohexyl intermediate is coupled with the benzimidazole derivative using esterification reactions to form the acetate linkage.

    Quaternization: The final step involves quaternization of the benzimidazole nitrogen with a suitable alkylating agent to form the benzimidazolium salt, followed by chloride ion exchange.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride: can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzimidazolium derivatives.

Scientific Research Applications

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride: has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride exerts its effects involves interactions with specific molecular targets:

    Molecular Targets: The benzimidazolium moiety can interact with nucleic acids or proteins, potentially inhibiting their function.

    Pathways Involved: The compound may interfere with cellular pathways related to DNA replication or protein synthesis, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride: is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other quaternary ammonium compounds.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N2O3.ClH/c1-19(2)22-15-14-20(3)16-25(22)32-27(30)17-29-24-13-9-8-12-23(24)28(4)26(29)18-31-21-10-6-5-7-11-21;/h5-13,19-20,22,25H,14-18H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXLJIBQPYRLHH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2COC4=CC=CC=C4)C)C(C)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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